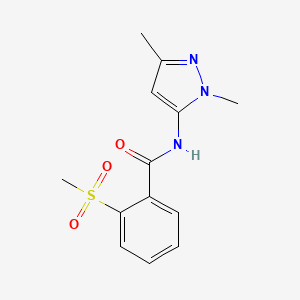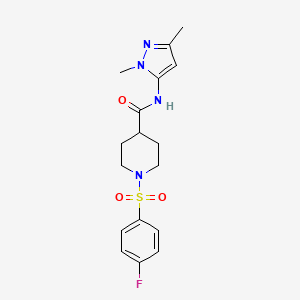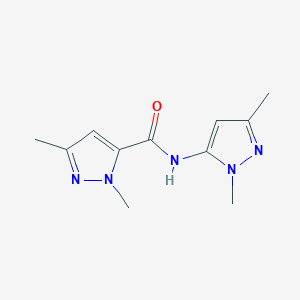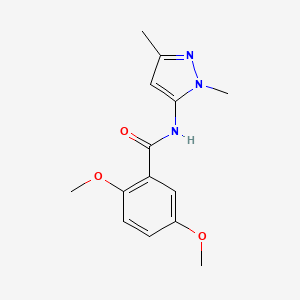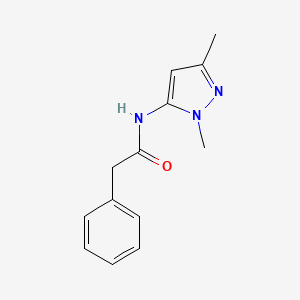
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide
Descripción general
Descripción
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide (NDPPA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various fields of science, from organic chemistry to biochemistry. NDPPA has a wide range of biochemical and physiological effects, which makes it an interesting tool for research.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Applications
- Antipsychotic-like Profile in Behavioral Animal Tests : Compounds related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide have shown an antipsychotic-like profile in behavioral animal tests. Notably, these compounds do not interact with dopamine receptors, unlike typical antipsychotic agents. This unique profile suggests potential use in treating psychotic disorders (Wise et al., 1987).
Anticonvulsant Activity
- Effective in Maximal Electroshock Test : Some derivatives of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide have exhibited significant anticonvulsant activity, particularly in the maximal electroshock test. This indicates their potential as therapeutic agents in controlling seizures or convulsions (Tarikogullari et al., 2010).
Antimicrobial and Antifungal Applications
- Moderate Inhibitory Activity Against Bacterial and Fungal Strains : Analogues of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide have shown moderate inhibitory activity against bacterial strains like S. aureus, B. subtilis, E. coli, and fungal strains such as C. albicans and A. niger (Punia et al., 2021).
Antitumor Activity
- Inhibition of Ehrlich Ascites Carcinoma Cells : Certain N-phenylpyrazole derivatives related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide have shown preliminary screening potential against Ehrlich Ascites Carcinoma tumor cells, indicating possible antitumor applications (Farag et al., 2008).
Anti-inflammatory Activity
- Significant Anti-inflammatory Effects : Some derivatives have been synthesized with notable anti-inflammatory activities. This is particularly relevant for derivatives that combine the pyrazole structure with other substituents (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-12(16(2)15-10)14-13(17)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJDODGDOXYKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)
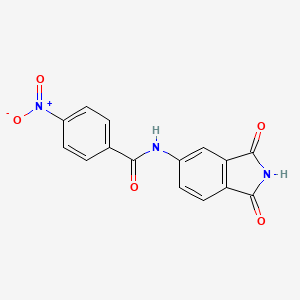
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
